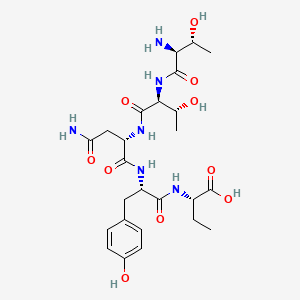
Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- is a complex peptide compound It is composed of a sequence of amino acids, including L-threonine, L-asparagine, L-tyrosine, and L-2-amino butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- typically involves peptide coupling reactions. These reactions are carried out using protected amino acids to prevent unwanted side reactions. Common reagents used in peptide synthesis include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and coupling agents like N-hydroxysuccinimide (NHS). The reaction conditions often involve anhydrous solvents and inert atmospheres to maintain the integrity of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. This method is advantageous due to its efficiency and ability to produce high-purity peptides. The process involves anchoring the initial amino acid to a solid resin, followed by repetitive cycles of deprotection and coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using specific enzymes or chemical reagents like N-methylmorpholine (NMM).
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: The compound can be utilized in the production of bioactive peptides and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity. The pathways involved may include signal transduction cascades, where the peptide acts as an agonist or antagonist, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, L-threonyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-
- Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-aminobutanoyl
Uniqueness
Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- is unique due to its specific amino acid sequence, which imparts distinct biochemical properties. The presence of L-2-amino butanoic acid in the sequence can influence the peptide’s stability, solubility, and interaction with molecular targets, distinguishing it from other similar compounds.
Properties
CAS No. |
123951-86-0 |
|---|---|
Molecular Formula |
C25H38N6O10 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C25H38N6O10/c1-4-15(25(40)41)28-21(36)16(9-13-5-7-14(34)8-6-13)29-22(37)17(10-18(26)35)30-24(39)20(12(3)33)31-23(38)19(27)11(2)32/h5-8,11-12,15-17,19-20,32-34H,4,9-10,27H2,1-3H3,(H2,26,35)(H,28,36)(H,29,37)(H,30,39)(H,31,38)(H,40,41)/t11-,12-,15+,16+,17+,19+,20+/m1/s1 |
InChI Key |
SIDAAPWESWGTRF-QJYAINQKSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















